molecular formula C25H35NO4 B12760609 2,4-Pyrrolidinedione, 5-(hydroxymethyl)-3-(hydroxy((1R,2S,4aR,6S,8aS)-1,2,4a,5,6,7,8,8a-octahydro-1,3,6-trimethyl-2-(1E,3E)-1,3-pentadienyl-1-naphthalenyl)methylene)-1-methyl-, (3E,5R)- CAS No. 207791-30-8

2,4-Pyrrolidinedione, 5-(hydroxymethyl)-3-(hydroxy((1R,2S,4aR,6S,8aS)-1,2,4a,5,6,7,8,8a-octahydro-1,3,6-trimethyl-2-(1E,3E)-1,3-pentadienyl-1-naphthalenyl)methylene)-1-methyl-, (3E,5R)-

Cat. No.: B12760609
CAS No.: 207791-30-8
M. Wt: 413.5 g/mol
InChI Key: GQYNYOOJEMDNNZ-LWUDIGNESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phomasetin is synthesized through an intramolecular Diels-Alder reaction, which is a powerful method for constructing functionalized decalin skeletons. The enzymes Fsa2 and Phm7 catalyze this reaction, forming enantiomeric decalin scaffolds . The reaction involves the folding of linear polyenoyl tetramic acid substrates in the binding pocket of these enzymes, which explains the stereoselectivity in the construction of decalin scaffolds .

Industrial Production Methods: Industrial production of phomasetin involves the fermentation of the Phoma species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate phomasetin. The use of bioreactors and optimization of fermentation parameters are crucial for maximizing the yield of phomasetin .

Chemical Reactions Analysis

Types of Reactions: Phomasetin undergoes various chemical reactions, including oxidation, reduction, and substitution. The intramolecular Diels-Alder reaction is particularly significant in its biosynthesis .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions include various decalin derivatives, which exhibit different biological activities .

Mechanism of Action

Comparison with Similar Compounds

Phomasetin is unique due to its specific stereochemistry and biological activities. Similar compounds include:

Phomasetin stands out due to its potent anti-HIV and antitumor activities, making it a valuable compound for further research and development.

Properties

CAS No.

207791-30-8

Molecular Formula

C25H35NO4

Molecular Weight

413.5 g/mol

IUPAC Name

(3E,5R)-3-[[(1R,2S,6S,8aS)-1,3,6-trimethyl-2-[(1E,3E)-penta-1,3-dienyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione

InChI

InChI=1S/C25H35NO4/c1-6-7-8-9-18-16(3)13-17-12-15(2)10-11-19(17)25(18,4)23(29)21-22(28)20(14-27)26(5)24(21)30/h6-9,13,15,17-20,27,29H,10-12,14H2,1-5H3/b7-6+,9-8+,23-21+/t15-,17?,18-,19-,20+,25-/m0/s1

InChI Key

GQYNYOOJEMDNNZ-LWUDIGNESA-N

Isomeric SMILES

C/C=C/C=C/[C@H]1C(=CC2C[C@H](CC[C@@H]2[C@@]1(C)/C(=C\3/C(=O)[C@H](N(C3=O)C)CO)/O)C)C

Canonical SMILES

CC=CC=CC1C(=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C)C

Origin of Product

United States

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